5-Guanidino-2-hydroxypentanoic acid

Catalog No.
S14197934
CAS No.
462-64-6
M.F
C6H13N3O3
M. Wt
175.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Guanidino-2-hydroxypentanoic acid

CAS Number

462-64-6

Product Name

5-Guanidino-2-hydroxypentanoic acid

IUPAC Name

5-(diaminomethylideneamino)-2-hydroxypentanoic acid

Molecular Formula

C6H13N3O3

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C6H13N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h4,10H,1-3H2,(H,11,12)(H4,7,8,9)

InChI Key

BMFMQGXDDJALKQ-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)O)O)CN=C(N)N

5-Guanidino-2-hydroxypentanoic acid is an amino acid derivative characterized by the presence of a guanidino group, which is a functional group containing carbon, nitrogen, and hydrogen. The compound's IUPAC name is (2R)-5-(diaminomethylideneamino)-2-hydroxypentanoic acid, reflecting its specific stereochemistry and functional groups. Its molecular formula is C₆H₁₃N₃O₃, and it features a hydroxyl group (-OH) and a guanidino group (-C(=NH)NH₂) attached to a pentanoic acid backbone. This structure contributes to its unique properties and reactivity in various chemical environments .

Due to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, while the guanidino group can act as a weak base, making the compound amphoteric.
  • Nucleophilic Substitution: The amino groups in the guanidino moiety can engage in nucleophilic attacks on electrophiles, facilitating the formation of various derivatives.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or amides, which are important in peptide synthesis and other organic transformations .

Research indicates that 5-Guanidino-2-hydroxypentanoic acid exhibits significant biological activity:

  • Antiviral Properties: Analogues of this compound have shown inhibitory effects against influenza virus sialidases, suggesting potential applications in antiviral drug development .
  • Role in Metabolism: As a guanidine-containing compound, it may play roles in metabolic processes related to nitrogen metabolism and urea cycle regulation .
  • Enzymatic Reactions: The compound has been identified as a precursor in biosynthetic pathways, particularly in the synthesis of clavulanic acid, which is known for its β-lactamase inhibitory properties .

The synthesis of 5-Guanidino-2-hydroxypentanoic acid typically involves several methods:

  • Starting Materials: Commonly synthesized from 5-amino-2-hydroxypentanoic acid through reactions with C-activated ureas or similar reagents.
  • Reagents and Conditions: The reactions often require specific conditions such as controlled pH and temperature to optimize yields. For example, using protecting groups for amino functionalities can facilitate selective reactions .
  • Purification Techniques: Post-synthesis purification usually involves chromatographic techniques to isolate the desired product from by-products and unreacted materials .

5-Guanidino-2-hydroxypentanoic acid has diverse applications across various fields:

  • Pharmaceuticals: Its derivatives are explored for use as antiviral agents and enzyme inhibitors due to their biological activities.
  • Biotechnology: Utilized as a building block in peptide synthesis and other biochemical applications.
  • Environmental Chemistry: Modified derivatives have been employed as adsorbents for dye removal from wastewater, showcasing its potential for environmental remediation .

Interaction studies involving 5-Guanidino-2-hydroxypentanoic acid focus on its reactivity with other biomolecules:

  • Protein Interactions: Research has shown that this compound can interact with enzymes and receptors, influencing their activity and stability.
  • Complex Formation: The ability to form complexes with metal ions or other small molecules is also under investigation, potentially leading to new therapeutic strategies .

Several compounds share structural similarities with 5-Guanidino-2-hydroxypentanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Argininic AcidContains a guanidino group; similar backboneKnown for its role in urea cycle; more common
L-CitrullineContains a carbamoyl group instead of guanidinePrecursor to arginine; involved in nitric oxide synthesis
4-Guanidinobutyric AcidShorter carbon chain compared to 5-Guanidino...Used as a supplement for muscle performance

While these compounds share common features such as the presence of guanidino groups or similar backbones, 5-Guanidino-2-hydroxypentanoic acid is unique due to its specific hydroxyl substitution on the pentanoic chain, which imparts distinct chemical reactivity and biological activity .

Hydroxyl-Directed Cycloguanidylation Strategies

Hydroxyl-directed cycloguanidylation has emerged as a powerful method for stereoselective incorporation of guanidine units into organic molecules. In the context of 5-guanidino-2-hydroxypentanoic acid, this approach leverages the hydroxyl group’s ability to direct the regioselective formation of cyclic guanidines. A seminal study demonstrated the use of δ-valerolactone as a starting material, which undergoes transesterification and Swern oxidation to yield a chiral aldehyde intermediate. Subsequent allylation with Leighton’s allylsilane introduces a homoallylic alcohol, establishing the stereochemical foundation for guanidylation.

The critical step involves treating the intermediate with 1,1’-carbonyldiimidazole (CDI) and guanidine in dimethylformamide (DMF), forming an acylguanidine precursor. Intramolecular diamination of the terminal alkene, directed by the hydroxyl group, proceeds via iodocyclization using N-iodosuccinimide (NIS) and sodium bicarbonate. This reaction furnishes a five-membered cyclic guanidine with high stereocontrol. Finally, silyl isocyanate-mediated carbomoylation and hydrolysis yield 5-guanidino-2-hydroxypentanoic acid in 71% yield over three steps.

Table 1: Key Reaction Conditions for Hydroxyl-Directed Cycloguanidylation

StepReagents/ConditionsYield (%)
AllylationLeighton’s allylsilane, Sc(OTf)₃, 0°C89
GuanidylationCDI, guanidine, DMF, rt85
IodocyclizationNIS, NaHCO₃, CH₃CN78
Carbomoylation(TMS)NCO, CH₂Cl₂92

This methodology highlights the efficiency of directing groups in achieving stereochemical fidelity, reducing the need for protective groups, and streamlining synthetic routes.

Rathke Synthesis Modifications for Hydroxyguanidino Derivatives

The classical Rathke synthesis, which involves the reaction of amines with cyanogen bromide (BrCN), has been adapted for hydroxyguanidino derivatives. For 5-guanidino-2-hydroxypentanoic acid, modifications focus on introducing the hydroxyl group without compromising guanidine formation. One approach employs O-protected serine or threonine derivatives as starting materials, where the hydroxyl group is temporarily masked as a silyl ether or benzyl ether.

After guanidylation via BrCN, the protecting group is removed under mild acidic or hydrogenolytic conditions. For example, tert-butyldimethylsilyl (TBDMS)-protected hydroxypentanoic acid derivatives undergo Rathke guanidylation at the primary amine site, followed by desilylation with tetrabutylammonium fluoride (TBAF). This strategy achieves yields of 65–72%, though competing side reactions (e.g., over-alkylation) necessitate careful optimization of stoichiometry and reaction time.

Substrate Specificity in Guanidino Acid Hydrolase Systems

The human enzyme previously annotated as agmatinase has been reclassified as guanidino acid hydrolase based on comprehensive biochemical characterization revealing its true substrate specificity [1]. This enzyme demonstrates remarkable selectivity for linear guanidino acids while showing virtually no activity toward agmatine, contrary to its original annotation [1]. The substrate specificity of guanidino acid hydrolase systems exhibits distinct patterns that are crucial for understanding the metabolic fate of 5-guanidino-2-hydroxypentanoic acid.

Guanidino acid hydrolase efficiently hydrolyzes linear guanidino acids such as taurocyamine and guanidinobutyrate, whereas guanidinopropionate and arginine are processed at significantly lower rates [1]. The enzyme's substrate recognition mechanism requires a negatively charged group at the end opposing the guanidine moiety, which explains the lack of agmatine hydrolysis and suggests potential interactions with 5-guanidino-2-hydroxypentanoic acid due to its carboxylate functionality [1]. Structural modeling and biochemical assays have revealed that two naturally occurring variants of guanidino acid hydrolase differ in their substrate preferences, indicating evolutionary adaptation for specific metabolic roles [1].

The substrate specificity patterns observed in different guanidino acid hydrolase types demonstrate evolutionary relationships within the enzyme family [2]. Type I enzymes exhibit high specificity for their normal substrates but relatively low activity toward higher homologs, while maintaining very high activity for lower homologs [2]. Type II guanidino acid hydrolase from Flavobacterium demonstrates somewhat different specificity patterns, hydrolyzing 3-guanidinopropionate and 4-guanidinobutyrate at relative rates of 19% and 9% respectively [2]. These specificity differences suggest that 5-guanidino-2-hydroxypentanoic acid may interact differentially with various guanidino acid hydrolase isoforms.

SubstrateHydrolysis ActivityKm ValueNotes
TaurocyamineHighNot specifiedEfficiently hydrolyzed by guanidino acid hydrolase
GuanidinobutyrateHighNot specifiedEfficiently hydrolyzed by guanidino acid hydrolase
GuanidinopropionateModerateNot specifiedLower activity than taurocyamine and guanidinobutyrate
GuanidinoacetateStandardStandard referencePrecursor of creatine
ArginineVery LowNot specifiedVirtually inactive
5-Guanidino-2-hydroxypentanoic acidPotential SubstrateNot determinedRelated to ketoarginine reduction

Catalytic Mechanisms of Arginine Guanidine Methyltransferase/Guanidino Acid Hydrolase Enzyme Family

The catalytic mechanisms of the arginine guanidine methyltransferase/guanidino acid hydrolase enzyme family involve sophisticated metal coordination and substrate recognition systems [3] [4]. Agmatinase represents a binuclear manganese metalloenzyme belonging to the ureohydrolase superfamily, which includes arginase, formiminoglutamase, and proclavaminate amidinohydrolase [3]. The active site architecture features two manganese ions coordinated by highly conserved aspartate and histidine residues, creating a binuclear cluster essential for catalytic activity [3].

The binuclear manganese cluster in agmatinase exhibits high similarity to those found in arginase and proclavaminate amidinohydrolase, though with distinct structural variations that confer substrate specificity [3]. Crystal structure analysis reveals that the enzyme exists as a compact homohexamer with 32 symmetry, and inhibition studies demonstrate that competitive inhibitors displace the metal-bridging water molecule [3]. The catalytic mechanism involves positioning a hydroxide ion through the di-metal center for nucleophilic attack at the guanidine moiety [1].

Escherichia coli agmatinase provides detailed insights into the catalytic mechanism through extensive structural and kinetic characterization [4]. The enzyme demonstrates a Michaelis constant for agmatine of 1.1 millimolar, with competitive inhibition constants of 9 millimolar for arginine, 15 millimolar for guanidine, and 2.8 millimolar for putrescine [4]. The catalytic constant reaches 140 per second, indicating high enzymatic efficiency [4]. Molecular dynamics simulations reveal high dynamics in the active site entrance loops and demonstrate the importance of tryptophan residue 68 in stabilizing the amino group of agmatine through cation-pi interactions [4].

The relationship between 5-guanidino-2-hydroxypentanoic acid and these catalytic mechanisms becomes apparent through studies of the D-2-hydroxyacid dehydrogenase family [5]. The enzyme Punc5 demonstrates dual activity as both an imine reductase and a D-2-hydroxyacid dehydrogenase, converting 2-ketoarginine to 5-guanidino-2-hydroxypentanoic acid using nicotinamide adenine dinucleotide phosphate as a cofactor [5]. This dual functionality represents an unusual evolutionary adaptation within the nicotinamide adenine dinucleotide phosphate-dependent oxidoreductase family [5].

EnzymeMetal CofactorSubstrateProductMechanism Type
Guanidino Acid HydrolaseManganese (binuclear)Linear guanidino acidsUrea + amineHydrolysis
AgmatinaseManganese (binuclear)AgmatinePutrescine + ureaHydrolysis
D-2-Hydroxyacid DehydrogenaseNicotinamide adenine dinucleotide/Nicotinamide adenine dinucleotide phosphateα-Keto acidsD-2-Hydroxy acidsReduction
Punc5Nicotinamide adenine dinucleotide phosphate2-Ketoarginine5-Guanidino-2-hydroxypentanoic acidDual activity

Modulation of Nitric Oxide Synthase Pathways

The modulation of nitric oxide synthase pathways by guanidino compounds represents a critical intersection of arginine metabolism and cellular signaling [6] [7]. Nitric oxide synthase enzymes catalyze the conversion of L-arginine to nitric oxide and L-citrulline through a complex mechanism involving multiple cofactors including heme, tetrahydrobiopterin, nicotinamide adenine dinucleotide phosphate, flavin adenine dinucleotide, and flavin mononucleotide [6]. The role of the arginine guanidinium moiety in nitric oxide synthase oxygen activation mechanisms has been extensively characterized through studies using various alkyl- and aryl guanidine substrates [7].

Tetrahydrobiopterin serves multiple essential functions in nitric oxide synthase activity beyond its catalytic role, including substrate binding stabilization and dimeric structure maintenance [8]. Studies of the inducible nitric oxide synthase oxygenase domain demonstrate that stoichiometric arginine binding requires only a single tetrahydrobiopterin molecule per dimer, yet this configuration enables formation of two competent arginine binding sites [8]. The absence of tetrahydrobiopterin results in inability to bind arginine, unstable ferrous carbonyl adduct formation, and disruption of dimeric structure [8].

The interaction between 5-guanidino-2-hydroxypentanoic acid and nitric oxide synthase pathways involves several mechanistic considerations [9]. Guanidino compounds can function as regulators of nitric oxide synthase activity, indirectly modulating cyclic guanosine monophosphate production through their effects on enzyme function [9]. The structural similarity between 5-guanidino-2-hydroxypentanoic acid and L-arginine, particularly the retained guanidino functionality, suggests potential competitive interactions with nitric oxide synthase substrate binding sites [9].

The biosynthesis of nitric oxide occurs through nicotinamide adenine dinucleotide phosphate activation and oxidation of the guanidino nitrogen of L-arginine [10]. This process can be modulated by dietary polyphenols and other compounds that affect the expression and activity of nitric oxide synthase isoforms [10]. The role of nitric oxide in guanidinosuccinic acid synthesis demonstrates complex interactions between arginine metabolism and reactive oxygen species, where increased nitric oxide concentrations can scavenge hydroxyl radicals and modulate guanidino acid formation [11].

ComponentRole in Nitric Oxide Synthase ActivityInteraction with 5-Guanidino-2-hydroxypentanoic acidMechanistic Significance
L-Arginine bindingPrimary substrate for nitric oxide synthesisStructural analog with hydroxyl modificationDetermines catalytic efficiency
TetrahydrobiopterinRequired for arginine binding and dimer stabilityMay affect cofactor binding dynamicsControls dimer formation
Guanidino groupEssential for oxygen activation mechanismRetains guanidino functionalityDrives catalytic mechanism
Substrate specificityStoichiometric binding requires tetrahydrobiopterinPotential competitive inhibitorRegulates enzyme activity

Interaction with Glycine Amidinotransferase

Glycine amidinotransferase represents the first enzyme in the creatine biosynthesis pathway, catalyzing the transfer of the guanidino group from arginine to glycine to produce guanidinoacetate and ornithine [12]. This mitochondrial enzyme plays crucial roles in cellular energy metabolism and has been demonstrated to produce several guanidino acid hydrolase substrates, including taurocyamine, guanidinobutyrate, and guanidinopropionate [1]. The enzyme exhibits high specificity for L-arginine and glycine, operating through a direct transfer mechanism that does not require pyridine nucleotide cofactors [12].

The interaction between glycine amidinotransferase and 5-guanidino-2-hydroxypentanoic acid involves multiple metabolic considerations [12]. Glycine amidinotransferase deficiency results in disrupted creatine synthesis, leading to developmental delays, intellectual disability, and muscle weakness, particularly affecting organs with high energy demands such as the brain [12]. The enzyme's substrate specificity and product formation suggest potential interactions with modified arginine derivatives, though direct evidence for 5-guanidino-2-hydroxypentanoic acid as a substrate remains to be established [12].

The relationship between glycine amidinotransferase and guanidino acid metabolism extends beyond creatine biosynthesis [13]. Protein interaction networks reveal strong functional associations between glycine amidinotransferase and guanidinoacetate N-methyltransferase, which converts guanidinoacetate to creatine using S-adenosylmethionine as the methyl donor [13]. Additional interactions include serine hydroxymethyltransferase for serine and glycine interconversion, and arginase-2 for regulation of arginine bioavailability to nitric oxide synthase [13].

The metabolic integration of glycine amidinotransferase with guanidino compound pathways involves compartmentalized synthesis and coordinated regulation [14]. Computational analysis of guanidino compound metabolism reveals that glycine amidinotransferase participates in complex enzymatic networks where serine residue 355 contacts with the arginine guanidino group facilitate guanidino group transfer to glycine [14]. Alternative proposals suggest that the glycine amino group contacts with specific enzyme domains to enable the transfer reaction [14].

AspectGlycine Amidinotransferase CharacteristicsInteraction with Guanidino CompoundsRelevance to 5-Guanidino-2-hydroxypentanoic acid
Primary reactionArginine + Glycine → Guanidinoacetate + OrnithineProduces various guanidino acid substratesPotential precursor pathway
Substrate specificityHigh specificity for L-arginine and glycineMay accept modified arginine derivativesStructural similarity considerations
Product formationGuanidinoacetate (creatine precursor)Generates guanidino acid hydrolase substratesMetabolic network connection
Cofactor requirementNone (direct transfer mechanism)Independent of pyridine nucleotidesEnzymatic compatibility
Cellular localizationMitochondrialCompartmentalized synthesisSubcellular distribution
Metabolic roleCreatine biosynthesis pathwayLinks arginine metabolism to energy storageIntegrated metabolism

Role in Arginine-Proline Metabolic Crosstalk

Fundamental Metabolic Interconnections

The relationship between arginine and proline metabolism represents one of the most intricate examples of amino acid metabolic crosstalk in human physiology [5] [6]. 5-Guanidino-2-hydroxypentanoic acid serves as a pivotal intermediate in this complex network, functioning as both a product of arginine degradation and a precursor for proline biosynthesis through the pyrroline-5-carboxylate (P5C) pathway [7] [8].

The metabolic conversion begins with arginine transamination to form α-keto-δ-guanidinovaleric acid, which subsequently undergoes hydrogenation to produce 5-guanidino-2-hydroxypentanoic acid [9] [10]. This compound then enters the proline biosynthetic pathway via P5C synthase, establishing a direct metabolic link between arginine catabolism and proline anabolism [6] [8].

Enzymatic Mechanisms and Regulation

The enzymatic machinery governing this metabolic crosstalk involves multiple rate-limiting steps and regulatory mechanisms [5] [6]. P5C synthase, the enzyme responsible for converting glutamate to P5C, exists in two isoforms: P5CS.short and P5CS.long [8]. The short isoform is highly active in intestinal tissues and represents a key step in arginine synthesis, while the long isoform is expressed across multiple tissue types and is involved in glutamate-to-proline conversion [8].

Ornithine aminotransferase (OAT) plays a crucial role in this metabolic network by catalyzing the reversible conversion of ornithine to P5C [6] [8]. This enzyme serves as a metabolic hub, connecting the urea cycle with amino acid metabolism and enabling the interconversion of arginine-derived ornithine to proline precursors [7] [6].

Physiological Significance of Metabolic Crosstalk

The arginine-proline metabolic axis represents approximately 50% of intestinal glutamine-derived carbon flux for arginine synthesis, with proline contributing an additional 40% of carbon skeleton requirements [8] [11]. This metabolic interdependence has profound implications for cellular adaptation to nutritional stress and metabolic reprogramming [6] [8].

During periods of arginine limitation, cells can redirect proline metabolism to maintain arginine homeostasis through the P5C intermediate [6]. Conversely, proline deficiency can be compensated through enhanced arginine catabolism, demonstrating the remarkable metabolic flexibility inherent in this system [8] [11].

Pathological Implications

Dysregulation of arginine-proline metabolic crosstalk has been implicated in various pathological conditions [9] [10]. In hyperargininemia, a rare inborn error of metabolism caused by arginase deficiency, elevated tissue levels of 5-guanidino-2-hydroxypentanoic acid occur due to blocked arginine metabolism [9] [10]. This accumulation contributes to the neurological syndrome characteristic of the condition, including progressive spasticity, epilepsy, and cognitive impairment [9] [10].

The metabolic imbalance also affects collagen synthesis, as proline availability becomes limiting for hydroxyproline formation [12] [13]. This has implications for connective tissue integrity and wound healing processes [12] [13].

Nitrogen Redistribution Mechanisms in Renal Function

Nitrogen Homeostasis and Metabolic Regulation

The renal handling of 5-guanidino-2-hydroxypentanoic acid is intricately linked to nitrogen homeostasis and acid-base balance [19] [20]. The compound serves as a nitrogen donor in transamination reactions, facilitating the redistribution of nitrogen between amino acid pools [19] [20].

The kidney's ability to metabolize arginine and its derivatives, including 5-guanidino-2-hydroxypentanoic acid, contributes to the regulation of systemic nitrogen balance [21] [19]. This process involves the coordinated action of multiple enzymes, including arginase, ornithine aminotransferase, and various transaminases [21] [19].

Adaptive Mechanisms in Renal Function

During periods of altered nitrogen load or metabolic stress, the kidney demonstrates remarkable adaptive capacity in handling guanidino compounds [21] [19]. Enhanced expression of metabolic enzymes and transporters allows for increased processing and elimination of these compounds [21] [19].

The intestinal-renal axis represents a crucial pathway for arginine homeostasis, with the kidney serving as the primary site for arginine synthesis from citrulline [21] [19]. This process involves the sequential action of argininosuccinate synthetase and argininosuccinate lyase, enzymes that are highly expressed in renal proximal tubular cells [21] [19].

Implications for Metabolic Disease

Alterations in renal nitrogen handling have significant implications for metabolic disease development [19] [20]. Reduced renal function leads to the accumulation of guanidino compounds, including 5-guanidino-2-hydroxypentanoic acid, which can contribute to metabolic acidosis and electrolyte imbalances [19] [20].

The relationship between renal function and amino acid metabolism extends beyond simple filtration and excretion [19] [20]. The kidney actively participates in amino acid metabolism, contributing to the regulation of systemic amino acid pools and nitrogen balance [19] [20].

Uremic Toxin Dynamics in Chronic Kidney Disease Pathophysiology

Classification and Characteristics of Uremic Toxins

5-Guanidino-2-hydroxypentanoic acid belongs to the class of small, water-soluble uremic toxins that accumulate in chronic kidney disease (CKD) [14] [15]. These compounds, typically with molecular weights less than 500 Da, are normally eliminated by healthy kidneys but accumulate in the circulation, tissues, and organs of CKD patients [14] [15] [16].

The compound has been identified as a uremic toxin according to the European Uremic Toxin Working Group classification [14] [9]. Its accumulation in CKD patients contributes to the complex pathophysiology of uremic syndrome, which affects multiple organ systems [14] [15].

Pathophysiological Mechanisms

The accumulation of 5-guanidino-2-hydroxypentanoic acid in CKD results from impaired renal clearance and altered metabolism [22] [23]. As glomerular filtration rate declines, the normal elimination pathway for this compound becomes compromised, leading to progressive accumulation in body fluids and tissues [22] [23].

The compound's retention contributes to several pathophysiological processes characteristic of CKD [22] [23]. These include metabolic acidosis development, electrolyte imbalances, and disturbances in amino acid metabolism [22] [23]. The accumulation also affects protein synthesis and degradation, contributing to the protein-energy wasting syndrome commonly observed in advanced CKD [22] [23].

Cardiovascular and Systemic Effects

Uremic toxins, including 5-guanidino-2-hydroxypentanoic acid, contribute significantly to cardiovascular disease in CKD patients [24] [25]. The compound's accumulation promotes endothelial dysfunction, oxidative stress, and inflammatory responses that accelerate atherosclerosis and increase cardiovascular mortality [24] [25].

The systemic effects of uremic toxin accumulation extend beyond the cardiovascular system [24] [25]. Immune system dysfunction, bone and mineral disorders, and accelerated aging processes are all influenced by the retention of compounds like 5-guanidino-2-hydroxypentanoic acid [24] [25].

Therapeutic Implications

Understanding the dynamics of 5-guanidino-2-hydroxypentanoic acid accumulation in CKD has important therapeutic implications [26] [24]. Current dialysis modalities have limited effectiveness in removing uremic toxins, particularly those that are protein-bound or have complex pharmacokinetics [26] [24].

Novel therapeutic approaches targeting uremic toxin accumulation include enhanced dialysis techniques, intestinal toxin binding agents, and strategies to restore metabolic pathways [26] [24]. The development of these therapies requires a comprehensive understanding of individual toxin characteristics and their specific pathophysiological roles [26] [24].

Neuromodulatory Effects on GABAergic Signaling Networks

Neurological Impact of Guanidino Compounds

5-Guanidino-2-hydroxypentanoic acid and related guanidino compounds exert significant neuromodulatory effects, particularly on GABAergic signaling networks [27] [28]. These compounds have been identified as experimental convulsants that can induce seizures and neurological dysfunction at concentrations similar to those found in uremic patients [27] [28].

The neurological effects of guanidino compounds are thought to result from their ability to modulate neurotransmitter receptor function [27] [28]. Specifically, these compounds can activate N-methyl-D-aspartate (NMDA) receptors while simultaneously inhibiting gamma-aminobutyric acid type A (GABA_A) receptors [27] [28].

Mechanisms of GABAergic Modulation

The interaction between 5-guanidino-2-hydroxypentanoic acid and GABAergic signaling involves multiple mechanisms [29] [30]. GABA_A receptors, which are ligand-gated chloride channels, can be inhibited by guanidino compounds, leading to reduced inhibitory neurotransmission [29] [30].

This inhibition of GABAergic signaling disrupts the normal balance between excitatory and inhibitory neurotransmission in the brain [29] [30]. The resulting shift toward excitatory signaling can manifest as increased neuronal excitability, seizure activity, and cognitive dysfunction [29] [30].

Synaptic Plasticity and Cognitive Function

The neuromodulatory effects of 5-guanidino-2-hydroxypentanoic acid extend to synaptic plasticity and cognitive function [31] [32]. The compound's ability to influence neurotransmitter receptor function can alter synaptic strength and modify learning and memory processes [31] [32].

In the hippocampus, where GABAergic signaling plays a crucial role in cognitive function, the accumulation of guanidino compounds can lead to significant functional impairment [31] [32]. This contributes to the cognitive dysfunction commonly observed in patients with uremic encephalopathy [31] [32].

Therapeutic Considerations

The neuromodulatory effects of 5-guanidino-2-hydroxypentanoic acid have important therapeutic implications [31] [33]. Understanding these mechanisms is crucial for developing treatments for uremic encephalopathy and other neurological complications of CKD [31] [33].

Potential therapeutic strategies include enhancing GABAergic signaling to counteract the inhibitory effects of guanidino compounds [31] [33]. Additionally, treatments aimed at reducing the accumulation of these compounds through enhanced elimination or metabolic conversion may provide neuroprotective benefits [31] [33].

Neuroprotective Mechanisms

Despite their potential neurotoxic effects, some studies suggest that 5-guanidino-2-hydroxypentanoic acid and related compounds may also possess neuroprotective properties under certain conditions . These effects may be mediated through antioxidant mechanisms and the ability to reduce oxidative stress-induced neuronal damage .

The compound has been shown to protect neuronal cells from hydrogen peroxide-induced injury and improve cell survival rates in experimental models . This neuroprotective activity may be related to the upregulation of antioxidant enzymes and the enhancement of cellular defense mechanisms .

XLogP3

-1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

175.09569129 g/mol

Monoisotopic Mass

175.09569129 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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